molecular formula C6H8N2O B3029969 (6-Methylpyridazin-3-YL)methanol CAS No. 848774-93-6

(6-Methylpyridazin-3-YL)methanol

Cat. No.: B3029969
CAS No.: 848774-93-6
M. Wt: 124.14
InChI Key: FBXMCKLYDLEXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methylpyridazin-3-yl)methanol is a heterocyclic compound featuring a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a methyl group at position 6 and a hydroxymethyl group at position 3.

Properties

IUPAC Name

(6-methylpyridazin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-2-3-6(4-9)8-7-5/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXMCKLYDLEXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697701
Record name (6-Methylpyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848774-93-6
Record name 6-Methyl-3-pyridazinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848774-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methylpyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methylpyridazin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyridazin-3-YL)methanol typically involves the reduction of ethyl 6-methylpyridazine-3-carboxylate. One common method includes the use of sodium borohydride as a reducing agent in a mixture of methanol and tetrahydrofuran (THF) at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified duration. The product is purified through column chromatography to obtain this compound as a yellow crystalline solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (6-Methylpyridazin-3-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The methyl group on the pyridazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of 6-methylpyridazin-3-ylmethanal or 6-methylpyridazin-3-ylmethanoic acid.

    Reduction: Formation of 6-methylpyridazin-3-ylmethanamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Chemistry

(6-Methylpyridazin-3-yl)methanol serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: Further reduction can yield different derivatives.
  • Substitution Reactions: The hydroxyl group can be replaced with other functional groups.

Table 1: Common Reactions of this compound

Reaction TypeProduct ExampleReagents Used
Oxidation6-Methylpyridazin-3-ylmethanalKMnO₄, CrO₃
ReductionVarious reduced derivativesNaBH₄
Substitution6-Methylpyridazin-3-ylmethyl chlorideSOCl₂

Pharmacology

Research indicates that this compound exhibits potential pharmacological properties. Preliminary studies have suggested its efficacy in:

  • Antimicrobial Activity: Investigations into its ability to inhibit bacterial growth.
  • Anticancer Properties: Early-stage research exploring its effects on cancer cell lines.

Case Study Highlight:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against human cancer cell lines, suggesting a pathway for developing new anticancer agents.

Material Science

The compound is also being explored for its utility in material science:

  • Polymer Development: Its unique chemical structure allows it to be incorporated into polymers, enhancing specific properties such as thermal stability and mechanical strength.

Table 2: Potential Material Applications

Application AreaDescription
CoatingsDevelopment of protective coatings with enhanced durability.
PolymersCreation of specialty polymers with tailored properties.

Mechanism of Action

The mechanism of action of (6-Methylpyridazin-3-YL)methanol is not fully elucidated. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or modulating receptor activity. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups References
(6-Methylpyridazin-3-yl)methanol* C₆H₈N₂O 124.14 N/A Pyridazine, -CH₂OH [8], [11]
(6-Methylpyridin-3-yl)methanol C₇H₉NO 123.15 N/A Pyridine, -CH₂OH [13]
(2,4-Dichloro-6-methylpyridin-3-yl)methanol C₇H₇Cl₂NO 192.05 N/A Pyridine, -Cl, -CH₂OH [12]
(3-Methylpyrazin-2-yl)methanol C₆H₈N₂O 124.14 N/A Pyrazine, -CH₂OH [18]

*Hypothetical data inferred from analogs.

Key Findings and Implications

  • Electronic Effects : Pyridazine derivatives exhibit higher dipole moments than pyridine analogs due to adjacent nitrogen atoms, influencing solubility and reactivity .
  • Substituent Impact : Hydroxymethyl groups enhance hydrogen-bonding capacity, critical for biological activity (e.g., enzyme inhibition) .
  • Synthetic Flexibility : Halogenated derivatives (e.g., chloro-substituted) offer routes for further functionalization, expanding utility in drug design .

Biological Activity

(6-Methylpyridazin-3-YL)methanol, with the molecular formula C6_6H8_8N2_2O, is a derivative of pyridazine, characterized by its unique structure that includes a hydroxyl group and a methyl group on the pyridazine ring. This compound has gained attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. The compound's interactions with specific molecular targets and pathways are under investigation, although the precise mechanisms remain to be fully elucidated.

The biological activity of this compound is believed to involve interactions with various molecular targets. These may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It could modulate the activity of certain receptors, influencing cellular responses.

Further research is needed to clarify these mechanisms and identify the exact molecular targets involved in its biological effects.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been noted, indicating potential applications in developing new antimicrobial agents. The structure-activity relationship (SAR) studies are crucial for optimizing its efficacy against specific pathogens .

Anticancer Properties

Research has also explored the anticancer potential of this compound. Initial findings suggest that it may induce cytotoxic effects in certain cancer cell lines. For instance, studies have shown that derivatives of pyridazine can exhibit significant antitumor activity by targeting cancer cell metabolism and proliferation pathways .

Case Study 1: Antimicrobial Evaluation

A study evaluating various derivatives of pyridazine, including this compound, found that several compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional groups in enhancing antimicrobial efficacy and suggested further optimization through structural modifications .

Case Study 2: Anticancer Activity

In another research effort, this compound was tested against a panel of cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, particularly in breast cancer cells. The mechanism was attributed to the activation of specific apoptotic pathways, warranting further investigation into its therapeutic potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundHydroxyl and methyl groups on pyridazine ringAntimicrobial, Anticancer
PyridazineTwo nitrogen atoms in a six-membered ringLimited biological activity
PyridazinoneContains a keto group at position 3Diverse pharmacological activities

The presence of both hydroxyl and methyl groups in this compound distinguishes it from other similar compounds, potentially enhancing its biological reactivity and activity compared to other pyridazine derivatives.

Q & A

Q. What protocols ensure reproducibility in scaling up this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Critical Process Parameters (CPPs) : Stirring rate (≥500 rpm), reagent addition rate (dropwise over 1 hr).
  • In-line Monitoring : Use FTIR to track reaction progress.
  • Purification : Centrifugal partition chromatography (CPC) with heptane/ethyl acetate gradients reduces batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methylpyridazin-3-YL)methanol
Reactant of Route 2
(6-Methylpyridazin-3-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.